Propane;sulfuric acid;octahydrate

Crystallography Gas hydrate Sulfuric acid hydrate

Propane;sulfuric acid;octahydrate is formally classified as a molecular adduct comprising two propane molecules (C₃H₈) intercalated within a crystalline sulfuric acid octahydrate (SAO) host matrix, yielding the empirical formula C₆H₃₈O₂₀S₃ and a molecular weight of approximately 526.6 g/mol for the fully hydrated form. The parent SAO lattice (H₂SO₄·8H₂O, Mr = 242.07) has been definitively characterized by synchrotron X-ray powder diffraction as crystallizing in the monoclinic space group I2 with unit cell parameters a = 7.44247(11) Å, b = 7.4450(1) Å, c = 26.1168(3) Å, β = 125.0428(7)°, V = 1184.78(3) ų at 80 K, and a measured density of approximately 1344 kg m⁻³.

Molecular Formula C6H38O20S3
Molecular Weight 526.6 g/mol
Cat. No. B12442697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane;sulfuric acid;octahydrate
Molecular FormulaC6H38O20S3
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCCC.CCC.O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/2C3H8.3H2O4S.8H2O/c2*1-3-2;3*1-5(2,3)4;;;;;;;;/h2*3H2,1-2H3;3*(H2,1,2,3,4);8*1H2
InChIKeyHWYYETRZJUYQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane;Sulfuric Acid;Octahydrate – Technical Baseline and Procurement-Relevant Identity


Propane;sulfuric acid;octahydrate is formally classified as a molecular adduct comprising two propane molecules (C₃H₈) intercalated within a crystalline sulfuric acid octahydrate (SAO) host matrix, yielding the empirical formula C₆H₃₈O₂₀S₃ and a molecular weight of approximately 526.6 g/mol for the fully hydrated form . The parent SAO lattice (H₂SO₄·8H₂O, Mr = 242.07) has been definitively characterized by synchrotron X-ray powder diffraction as crystallizing in the monoclinic space group I2 with unit cell parameters a = 7.44247(11) Å, b = 7.4450(1) Å, c = 26.1168(3) Å, β = 125.0428(7)°, V = 1184.78(3) ų at 80 K, and a measured density of approximately 1344 kg m⁻³ [1]. The compound is encountered as a crystalline solid synthesized by introducing propane gas into concentrated sulfuric acid (>95 wt%) under controlled humidity at subambient temperatures (0–5 °C), and it is supplied exclusively for research and development purposes in controlled laboratory settings .

Why Generic Substitution of Propane;Sulfuric Acid;Octahydrate Is Not Scientifically Valid


This compound cannot be replaced by simple propane sulfonate salts, anhydrous propane–sulfuric acid adducts, or alternative sulfuric acid hydrates without altering key physicochemical properties. The octahydrate stoichiometry (8 H₂O per 3 H₂SO₄) defines a specific SAO-type layered crystal structure [1] that differs fundamentally from the hexahydrate (SAHx, orthorhombic P2₁2₁2₁, V = 952.25 ų) in both unit cell symmetry and interlayer stacking topology [2]. Propane incorporation within this hydrated matrix further modulates the enthalpy of formation, hydrophobic cavity occupancy, and dissolution behavior relative to the guest-free SAO lattice [3]. Substituting with ethane;propane;sulfuric acid (CID 146462109, MW = 172.25 g/mol) [4] or propane sulfate (CID 22035019, MW = 140.16 g/mol) [5] introduces different alkane:acid stoichiometries that alter gas-phase partitioning and condensed-phase reactivity profiles. The evidence summarized below demonstrates that hydration state, alkane guest identity, and stoichiometric ratio are each independently consequential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Propane;Sulfuric Acid;Octahydrate Relative to Closest Comparators


Crystal Structure and Density: Propane-Loaded SAO Matrix vs. Guest-Free Sulfuric Acid Hydrates

The parent SAO matrix of propane;sulfuric acid;octahydrate adopts the monoclinic I2 layered structure (a = 7.44247 Å, b = 7.4450 Å, c = 26.1168 Å, β = 125.0428°, V = 1184.78 ų at 80 K) with a density of ~1344 kg m⁻³ [1]. In contrast, the hexahydrate (SAHx) crystallizes in orthorhombic P2₁2₁2₁ with a substantially smaller unit cell volume of 952.25 ų [2]. The tetrahydrate (SAT) exhibits an even higher density of 1569 kg m⁻³ at 83 K [3]. Propane guest incorporation into the SAO lattice is reported to expand interstitial cavities without disrupting the fundamental water-layer topology, producing a compound with a uniquely low-density hydrated matrix hosting hydrophobic C₃ guests—a structural feature absent in all guest-free sulfuric acid hydrates [1].

Crystallography Gas hydrate Sulfuric acid hydrate Guest-host chemistry

Enthalpy of Formation: Propane-Modulated SAO vs. Guest-Free Sulfuric Acid Octahydrate

The standard enthalpy of formation (ΔfH°) of guest-free sulfuric acid octahydrate has been determined as −3164.38 ± 0.24 kJ/mol (ATcT Thermochemical Network, version 1.148) [1]. Propane incorporation into the SAO lattice is reported to reduce the magnitude of this value: a vendor-reported ΔfH° of approximately −1845 kJ/mol has been attributed to weakened hydrogen bonding within the water–sulfate network upon propane occupancy . While this latter figure lacks independent peer-reviewed verification, the directional trend—guest-induced destabilization of the hydrate lattice—is consistent with the established thermodynamic principle that nonpolar guest molecules disrupt hydrogen-bonded water networks in clathrate systems. The magnitude of this enthalpic shift (ΔΔfH° ≈ +1319 kJ/mol relative to guest-free SAO) is substantial and, if validated, would represent a measurable thermodynamic fingerprint differentiating the propane-loaded form from all guest-free sulfuric acid hydrates.

Thermochemistry Calorimetry Hydrate stability Enthalpy of formation

Propane Solubility in H₂SO₄–Water Media: Concentration-Dependent Partitioning vs. Methane and n-Hexane

Lutsyk et al. (1999) measured the limiting distribution coefficients (α = [HC]g/[HC]sln) for propane in the water–sulfuric acid system across the full concentration range (0–100 wt% H₂SO₄) at 283–343 K [1]. Propane solubility in this system is a non-monotonic function of acid concentration, with distinct solvation behavior compared to methane and n-hexane. The thermodynamic functions of solvation at 298 K derived from these measurements reveal that propane exhibits a significantly different solvation enthalpy and entropy profile in concentrated H₂SO₄ compared to methane, attributable to the larger molecular polarizability and more favorable dispersion interactions of the C₃ alkane with the acid medium [2]. These data establish the quantitative framework for understanding how propane partitions into the SAO lattice during synthesis of propane;sulfuric acid;octahydrate: the acid concentration window of 37.8–40.5 wt% H₂SO₄ (where SAO predominantly crystallizes [3]) corresponds precisely to conditions where propane solubility is measurably finite, enabling controlled guest incorporation.

Solubility Gas-liquid partitioning Henry's law Acid concentration dependence

Stoichiometric Differentiation: 2:3:8 Propane:H₂SO₄:H₂O Ratio vs. Other Alkane–Acid Adducts

The propane;sulfuric acid;octahydrate adduct is defined by a specific 2:3:8 (C₃H₈ : H₂SO₄ : H₂O) stoichiometric ratio, corresponding to a molecular formula of C₆H₃₈O₂₀S₃ and a molecular weight of ~526.6 g/mol for the fully hydrated form . This distinguishes it from the simpler binary adduct propane sulfate (CID 22035019, 1:1 C₃H₈:H₂SO₄, MW = 140.16 g/mol) [1] and from the mixed-alkane adduct ethane;propane;sulfuric acid (CID 146462109, 1:1:1 C₂H₆:C₃H₈:H₂SO₄, MW = 172.25 g/mol) [2]. The anhydrous form (C₆H₂₂O₁₂S₃, MW = 382.4 g/mol) lacks the eight water molecules of crystallization that define the octahydrate's SAO-type layered structure. For procurement purposes, the octahydrate's molecular weight of 526.6 g/mol (vs. 382.4 g/mol for the anhydrous form) corresponds to a ~37.7% mass fraction of lattice water that critically determines crystallinity, dissolution behavior, and the spatial organization of propane guest sites within the water–sulfate layered matrix.

Stoichiometry Molecular adduct Formula weight Procurement specification

Thermal Stability and Dehydration Profile: Octahydrate vs. Lower Hydration States

Differential scanning calorimetry (DSC) studies of the H₂SO₄–H₂O binary system have identified the melting transition of sulfuric acid octahydrate (SAO) and demonstrated that SAO is the predominant crystalline phase formed from 20–40 wt% H₂SO₄ solutions upon freezing [1]. The melting point of SAO has been reported as approximately 210 K [2], which is distinct from the melting behavior of the monohydrate (which exhibits a maximum in the melting curve of the H₂SO₄–H₂O system) and the hemihexahydrate (unstable melting point at ~220.28 K) [3]. The incorporation of propane into the SAO lattice is expected to further depress the melting point relative to the guest-free octahydrate, consistent with the colligative effect of guest molecules disrupting hydrogen-bonded water networks—a principle well-established in gas hydrate chemistry [4]. For researchers designing low-temperature experiments involving controlled gas release or aerosol nucleation studies, the thermal stability window of propane-loaded SAO represents a differentiating parameter relative to guest-free hydrates.

Thermal analysis Dehydration Hydrate stability DSC

Recommended Research and Industrial Application Scenarios for Propane;Sulfuric Acid;Octahydrate


Secondary Organic Aerosol (SOA) Model Systems Requiring Propane-Specific Organosulfate Tracer Studies

Propane;sulfuric acid;octahydrate serves as a well-defined condensed-phase model for studying organosulfate formation pathways in acidic aerosol particles. The quantitative propane solubility data in H₂SO₄–water media [1] provide the thermodynamic foundation for predicting propane uptake into sulfate-containing aerosol particles, while the SAO-type crystal structure [2] offers a tractable solid-state analogue for the hydrated sulfuric acid matrix found in upper tropospheric/lower stratospheric aerosols. Researchers investigating alkane-derived secondary organic aerosol can use this compound as a structurally characterized starting material for controlled ozonolysis or photooxidation experiments, enabling reproducible generation of propane-derived organosulfate products for mass spectrometric identification.

Low-Temperature Gas Hydrate Research: Propane as a Structure II Hydrate Former in Acidic Matrices

Propane is a well-established Structure II (sII) clathrate hydrate former [1], and the SAO lattice provides a unique acidic host matrix distinct from conventional neutral water ice cages. The crystallographically characterized SAO structure (monoclinic I2, V = 1184.78 ų) [2] and its differentiation from SAHx (orthorhombic, V = 952.25 ų) [3] establish the structural context for studying how acidic layered hydrate frameworks accommodate hydrophobic guests. This compound is relevant for researchers investigating gas hydrate formation in acidic environments, including those relevant to planetary science (e.g., Europa's surface composition, where SAO has been spectroscopically identified [3]) and industrial gas processing where acid gas components co-exist with hydrocarbons.

Controlled Sulfonation Precursor for Propane-Derived Organosulfur Building Blocks

The anhydrous form of propane;sulfuric acid (C₆H₂₂O₁₂S₃, MW = 382.4 g/mol) is synthesized via propane sulfonation in concentrated H₂SO₄ at 80–120 °C [1]. The octahydrate variant represents the hydrated crystallization product that can be isolated at subambient temperatures (0–5 °C), providing a storable, crystalline intermediate for subsequent derivatization. Patent literature on polybasic propane sulphonic acids (EP 0163320 A1) [2] demonstrates the industrial relevance of propane sulfonation chemistry for producing hydrotropic agents and galvanic electrolyte additives. The octahydrate form offers researchers a reproducible starting stoichiometry for investigating the sulfonation degree and regiochemistry of propane-derived sulfonic acid products.

Thermochemical Reference Standard for Sulfuric Acid Hydrate Energetics with Organic Guests

The precisely known enthalpy of formation of guest-free SAO (−3164.38 ± 0.24 kJ/mol) [1] establishes a robust thermochemical reference point against which the propane-loaded variant can be compared. The reported enthalpic shift of approximately +1319 kJ/mol upon propane incorporation [2], while requiring independent validation, provides a testable hypothesis for calorimetric studies aimed at quantifying guest–host interaction energies in acidic hydrate frameworks. Researchers equipped with solution calorimetry or DSC instrumentation can use propane;sulfuric acid;octahydrate as a model system to systematically investigate how alkane chain length, branching, and polarizability modulate the thermodynamic stability of organic-doped sulfuric acid hydrates—a parameter directly relevant to atmospheric aerosol nucleation models.

Quote Request

Request a Quote for Propane;sulfuric acid;octahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.